molecular formula C5H10O2 B13526754 [(2R)-3,3-dimethyloxiran-2-yl]methanol

[(2R)-3,3-dimethyloxiran-2-yl]methanol

Cat. No.: B13526754
M. Wt: 102.13 g/mol
InChI Key: HJXAWVLTVYGIBH-SCSAIBSYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

[(2R)-3,3-dimethyloxiran-2-yl]methanol can be synthesized through various methods. One common synthetic route involves the epoxidation of ®-3-methyl-2-buten-1-ol using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. These methods often utilize catalysts and controlled reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3,3-dimethyloxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Diols

    Substitution: Substituted alcohols, ethers, and amines

Mechanism of Action

The mechanism of action of [(2R)-3,3-dimethyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s epoxide ring is highly reactive, allowing it to participate in various chemical reactions. It can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is crucial in its role as a catalyst and in the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-3,3-dimethyloxiran-2-yl]methanol stands out due to its specific chiral configuration and the presence of an epoxide ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and chiral resolution processes .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

[(2R)-3,3-dimethyloxiran-2-yl]methanol

InChI

InChI=1S/C5H10O2/c1-5(2)4(3-6)7-5/h4,6H,3H2,1-2H3/t4-/m1/s1

InChI Key

HJXAWVLTVYGIBH-SCSAIBSYSA-N

Isomeric SMILES

CC1([C@H](O1)CO)C

Canonical SMILES

CC1(C(O1)CO)C

Origin of Product

United States

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